
4-(Furfurylaminocarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Furfurylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their utility in various chemical reactions and biological applications. Phenylboronic acids are particularly recognized for their role in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules. The furfurylaminocarbonyl group attached to the phenylboronic acid core suggests that this compound could have unique reactivity and potential biological activity, possibly as an inhibitor or enhancer in enzymatic processes.
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, has been described in the literature. These compounds were synthesized and evaluated for their inhibitory activity against steroid 5α-reductase isozymes, with one of the derivatives showing significant inhibitory activity . Although the exact synthesis of 4-(Furfurylaminocarbonyl)phenylboronic acid is not detailed in the provided papers, the methodologies for synthesizing similar compounds typically involve multi-step synthetic routes including acylation and hydrolysis reactions . The synthesis of furan derivatives, which are structurally related to the furfuryl group, has been achieved through a two-step reaction, as reported in the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be elucidated using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures, providing insights into the conformational preferences and electronic properties of these compounds . The vibrational studies of 4-carboxy phenylboronic acid and its dimer and trimer structures have revealed the importance of intermolecular hydrogen bonding, which could also be relevant for the furfurylaminocarbonyl derivative .
Chemical Reactions Analysis
Phenylboronic acids are known for their participation in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the furfurylaminocarbonyl group could impart additional reactivity, potentially making 4-(Furfurylaminocarbonyl)phenylboronic acid a candidate for selective chemical transformations. The biological evaluation of similar compounds has demonstrated their potential as enzyme inhibitors, suggesting that this compound could also interact with biological macromolecules in a specific manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives can be influenced by substituents on the phenyl ring. The furfurylaminocarbonyl group is likely to affect the solubility, stability, and reactivity of the compound. Arylboronic acids are generally known for their low toxicity, good thermal stability, and compatibility with various functional groups . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT to predict the reactivity and interaction with other molecules .
科学的研究の応用
Recognition, Separation, and Detection : Phenylboronic acid derivatives are instrumental in the recognition, separation, and detection of compounds containing polyol groups. Their applications include self-regulated insulin delivery, tissue engineering, and sensor systems, showcasing their versatility in biomedical engineering and diagnostics (Chu Liang-yin, 2006).
Cancer Therapy and Diagnostics : The synthesis of phenylboronic acid-functionalized pyrene derivatives, which self-assemble into nanorods, has been reported for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods demonstrate specific and efficient imaging of sialic acid on living cells, indicating their potential in cancer diagnostics and therapy (Ting Li & Yang Liu, 2021).
Gene Delivery : The modification of polyethylenimine with phenylboronic acid groups has been shown to significantly enhance gene delivery efficiency. This is achieved through improved DNA condensation and cell uptake facilitated by interactions with cell ligands, offering promising advances in gene therapy technologies (Qi Peng et al., 2010).
Glucose-Responsive Materials : The development of phenylboronic acid-based glucose-responsive materials is notable, particularly for insulin delivery systems. Advances in nanotechnology have led to the creation of glucose-responsive nanogels, micelles, vesicles, and mesoporous silica nanoparticles, which could revolutionize diabetes management (Rujiang Ma & Linqi Shi, 2014).
Antiviral Therapeutics : Research into phenylboronic-acid-modified nanoparticles highlights their potential as antiviral therapeutics. These nanoparticles have demonstrated efficacy against the Hepatitis C virus, showcasing a novel approach to viral entry inhibition which could lead to new antiviral treatment strategies (M. Khanal et al., 2013).
特性
IUPAC Name |
[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSMENBYQORPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407228 |
Source


|
| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furfurylaminocarbonyl)phenylboronic acid | |
CAS RN |
850568-18-2 |
Source


|
| Record name | B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

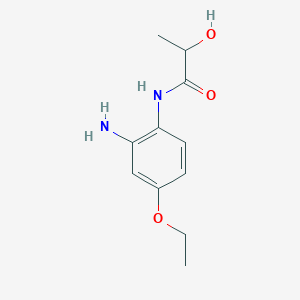


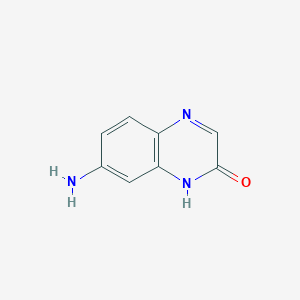

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)

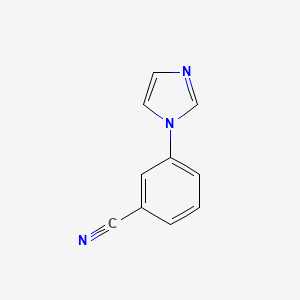
![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
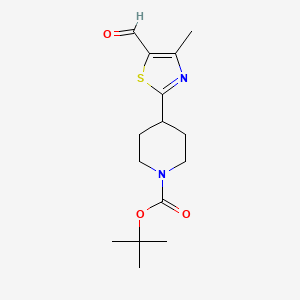
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
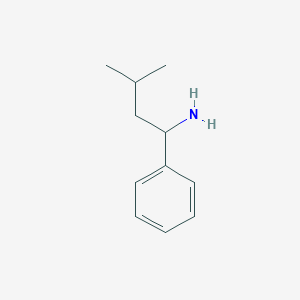

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)